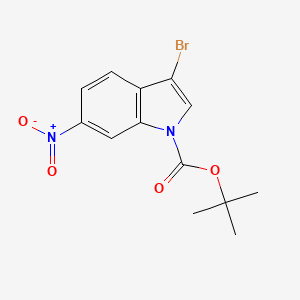

N-Boc-3-溴-6-硝基吲哚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-Boc-3-bromo-6-nitroindole is a chemical compound with the molecular formula C13H13BrN2O4 . It has a molecular weight of 341.16 and is typically found as a yellow to brown powder or solid .

Synthesis Analysis

The synthesis of 3-nitroindoles, such as N-Boc-3-bromo-6-nitroindole, has been achieved through an electrophilic substitution reaction of indole with ammonium tetramethylnitrate . In this protocol, trifluoroacetyl nitrate (CF3COONO2) is produced by metathesis of ammonium tetramethyl nitrate and trifluoroacetic anhydride . This strategy could be applied to construct the skeleton structure of many kinds of bioactive molecules .Molecular Structure Analysis

The IUPAC name of N-Boc-3-bromo-6-nitroindole is tert-butyl 3-bromo-6-nitro-1H-indole-1-carboxylate . The InChI code is 1S/C13H13BrN2O4/c1-13(2,3)20-12(17)15-7-10(14)9-5-4-8(16(18)19)6-11(9)15/h4-7H,1-3H3 .Physical And Chemical Properties Analysis

N-Boc-3-bromo-6-nitroindole is a yellow to brown powder or solid . It has a molecular weight of 341.16 . The storage temperature is room temperature .科学研究应用

1. 合成硝基吲哚

N-Boc-3-溴-6-硝基吲哚是合成各种硝基吲哚衍生物的重要中间体。研究已经导致了通过对N-Boc-吲哚进行C-2锂化合成2-硝基吲哚的方法的发展,为一系列化合物(Jiang & Gribble, 2002)的合成提供了途径。此外,已经探索了用于3-硝基吲哚的新合成途径,强调了N-Boc保护吲哚在构建复杂分子结构方面的多功能性(Nguyen & Kurth, 2013)。

2. 不对称催化

N-Boc-3-溴-6-硝基吲哚已被用于不对称相转移催化剂的开发。这些催化剂在异亚丁基酮衍生的N-Boc酮亚胺的硝基Mannich反应中证明了其有效性,导致了高产率和良好对映选择性的3-取代3-氨基-氧吲哚的构建(Liu et al., 2017)。特别是硝基Mannich反应已经通过各种催化剂得到增强,进一步强调了N-Boc保护吲哚在不对称合成中的作用(Arai, Matsumura, & Masu, 2014)。

3. 材料科学应用

对硝基吲哚的电化学聚合研究,包括类似于N-Boc-3-溴-6-硝基吲哚的衍生物,已经揭示了它们在创造具有显著热稳定性和电导率的导电聚合物方面的潜力。这些材料在电化学传感器和发光材料中显示出潜力(Le等,2008)。

4. 生物医学应用

N-Boc-3-溴-6-硝基吲哚的多功能性在生物医学研究中也是显而易见的。已经合成了用于快速释放神经活性氨基酸如L-谷氨酸的衍生物,突显了它们在生物实验中以及可能在治疗应用中的潜力(Papageorgiou, Ogden, & Corrie, 2004)。

作用机制

Target of Action

N-Boc-3-bromo-6-nitroindole is a complex organic compound that is used in various chemical reactions. Indole derivatives, which n-boc-3-bromo-6-nitroindole is a part of, are known to play a significant role in cell biology .

Mode of Action

It’s known that indole derivatives interact with various biological targets, leading to changes in cellular processes . More research is needed to fully understand the specific interactions of N-Boc-3-bromo-6-nitroindole with its targets.

Biochemical Pathways

Indole derivatives are known to be involved in a variety of biochemical pathways, influencing processes such as cell signaling, metabolism, and gene expression .

Result of Action

Indole derivatives are known to have various biologically vital properties and have been used in the treatment of cancer cells, microbes, and different types of disorders in the human body .

属性

IUPAC Name |

tert-butyl 3-bromo-6-nitroindole-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrN2O4/c1-13(2,3)20-12(17)15-7-10(14)9-5-4-8(16(18)19)6-11(9)15/h4-7H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPNILAWQQQYXJF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=C1C=C(C=C2)[N+](=O)[O-])Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Boc-3-bromo-6-nitroindole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Ethylimidazo[1,2-a]quinoxalin-4-amine](/img/structure/B567280.png)

![1-ethyl-3-iodo-1H-pyrrolo[3,2-b]pyridine](/img/no-structure.png)

![1,1-Dioxo-1-thia-6-azaspiro[3.3]heptane-6-carboxylic acid tert-butyl ester](/img/structure/B567298.png)